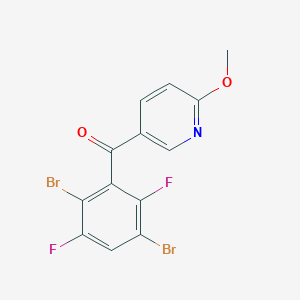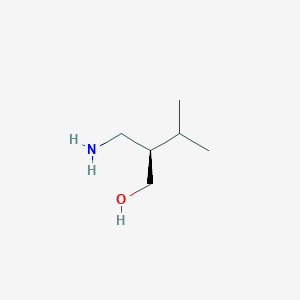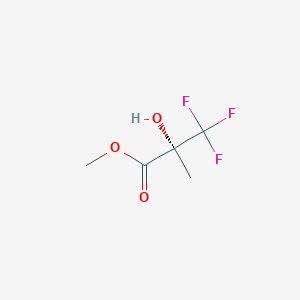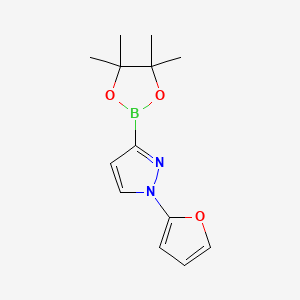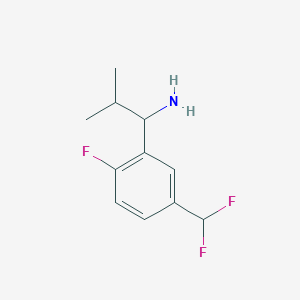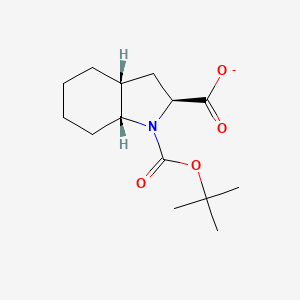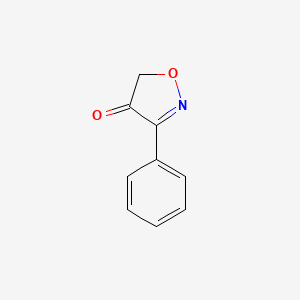
3-phenylisoxazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylisoxazol-4(5H)-one is a heterocyclic compound featuring an isoxazole ring with a phenyl group attached at the 3-position. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenylisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylcyclopropanes with nitrous acid, which leads to the regioselective insertion of an N=O fragment into the three-membered carbocycle, forming the isoxazole ring . Another approach involves the use of metal-free synthetic routes, such as microwave-assisted synthesis, which offers an eco-friendly alternative to traditional methods .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that minimize waste and reduce costs. Metal-free methods are particularly attractive for large-scale production due to their lower environmental impact and ease of separation from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Phenylisoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of isoxazolines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce isoxazoline derivatives .
Applications De Recherche Scientifique
3-Phenylisoxazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 3-phenylisoxazol-4(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
5-Methyl-3-phenylisoxazol-4-yl: This compound shares the isoxazole ring structure but has a methyl group at the 5-position.
4-(5-Methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine: This derivative includes a pyrimidine ring, adding complexity to its structure.
Uniqueness: 3-Phenylisoxazol-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-phenyl-1,2-oxazol-4-one |
InChI |
InChI=1S/C9H7NO2/c11-8-6-12-10-9(8)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
ZIDWHWHAJZPMMB-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C(=NO1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



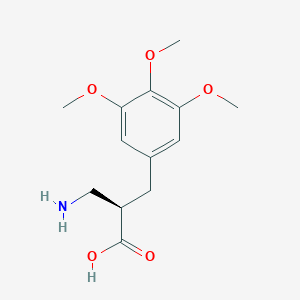
![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
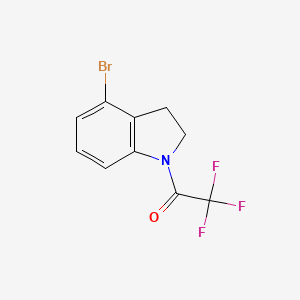
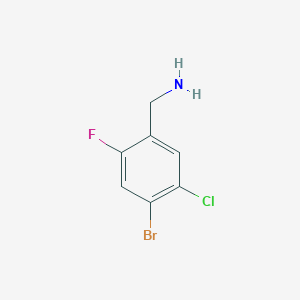
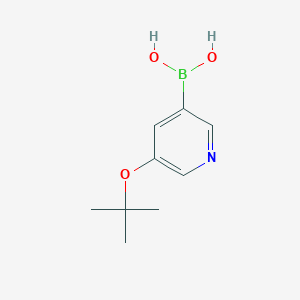
![2-Bromodibenzo[b,d]furan-4-amine](/img/structure/B15221661.png)
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
